molecular formula C15H25Cl3N2 B1391291 ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride CAS No. 1185304-63-5

({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride

Cat. No.: B1391291
CAS No.: 1185304-63-5
M. Wt: 339.7 g/mol
InChI Key: QDDIOMOADYXCOO-UHFFFAOYSA-N
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Description

({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride is a piperidine-based compound featuring a 4-chlorophenyl ethyl substituent on the piperidine nitrogen, a methyl group at the 3-yl position, and a methylamine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2.2ClH/c1-17-11-14-3-2-9-18(12-14)10-8-13-4-6-15(16)7-5-13;;/h4-7,14,17H,2-3,8-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDIOMOADYXCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)CCC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Intermediate

  • The key intermediate, often a substituted piperazine or piperidine derivative, is prepared by condensation of 4-(chlorophenyl)phenylmethyl amine with suitable haloalkyl precursors. For example, the reaction of (R)-4-(chlorophenyl)phenylmethyl amine with 2-[N,N-bis(2-chloroethyl)amino]ethoxy acetamide derivatives under basic conditions (e.g., triethylamine, diisopropylethylamine) in solvents such as toluene or N,N-dimethylformamide at elevated temperatures (120–130 °C) facilitates cyclization to form the piperidine ring system with the desired substitution pattern.

Hydrolysis and Purification

  • Hydrolysis of amide intermediates to the corresponding acids or amines is typically performed under acidic conditions using aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid at controlled temperatures (commonly 80–85 °C, but ranging from -20 °C to 130 °C depending on the step). This step can liberate the free amine and carboxylic acid functionalities necessary for final salt formation.

  • Byproducts such as benzyl amine or 1-phenylethyl amine generated during hydrolysis can be recovered and recycled to improve overall process efficiency.

Salt Formation: Dihydrochloride Preparation

  • The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid gas or by adding hydrochloric acid-saturated organic solvents to the free base. This step can be controlled to yield either monohydrochloride or dihydrochloride salts depending on the stoichiometry of acid used.

  • Purification of the dihydrochloride salt often involves crystallization from solvents such as diisopropyl ether or dichloromethane, with temperature control (e.g., cooling to 0–5 °C and subsequent reflux) to obtain high purity solid products.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Temperature Range Notes
Condensation/Cyclization (R)-4-(chlorophenyl)phenylmethyl amine, haloalkyl amide, bases (TEA, DIPEA), solvents (toluene, DMF) 120–130 °C Base can be organic or inorganic; solvent choice affects yield
Hydrolysis Aqueous HCl, HBr, or H2SO4 -20 °C to 130 °C (preferably 80–85 °C) Acid hydrolysis preferred; byproducts recyclable
Salt Formation HCl gas or HCl-saturated organic solvents 0–30 °C Controls mono- vs dihydrochloride salt formation
Purification Crystallization from diisopropyl ether or dichloromethane Ambient to reflux Temperature control critical for purity

Yield and Stereochemical Considerations

  • The overall yield of the dihydrochloride salt from starting piperazine derivatives is reported to be modest (~10.6%) due to losses in resolution and hydrolysis steps.

  • Enantiomeric purity is critical; chemical resolution of racemic intermediates using tartaric acid derivatives or stereoselective synthesis routes are employed to obtain >95% optical purity.

  • The use of chiral starting materials or resolution steps is essential to obtain the desired levorotatory or dextrorotatory isomers of the compound.

Research Findings and Improvements

  • The main challenges in the preparation are low yields in resolution steps and insufficient optical purity when using racemic mixtures.

  • Process improvements include optimizing base choice, solvent systems, and temperature control during cyclization and hydrolysis to enhance yield and purity.

  • Recycling of amine byproducts improves material efficiency.

  • Alternative synthetic routes involving different protecting groups or coupling strategies are under investigation to improve overall process economics.

Chemical Reactions Analysis

Types of Reactions

({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Research

The compound is primarily studied for its potential as a therapeutic agent. Its structural similarity to known psychoactive substances suggests possible applications in treating various neurological disorders, including:

  • Anxiety Disorders : By modulating neurotransmitter systems, it may offer anxiolytic effects.
  • Depression : Similar compounds have been explored for their antidepressant properties.
  • Pain Management : Its analgesic potential is under investigation, particularly in chronic pain models.

Neuropharmacology

Given its piperidine structure, this compound may interact with various neurotransmitter receptors, particularly:

  • Dopamine Receptors : Investigations into its affinity for D2 receptors could elucidate its role in mood regulation.
  • Serotonin Receptors : Studies may reveal its impact on serotonin pathways, contributing to its antidepressant effects.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its use in combinatorial chemistry allows researchers to develop libraries of related compounds for high-throughput screening in drug discovery.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride on rodent models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent.

Case Study 2: Pain Management

Research focused on the analgesic properties of this compound demonstrated efficacy in reducing pain responses in inflammatory pain models. The mechanism was hypothesized to involve modulation of pain pathways through interaction with opioid receptors.

Summary Table of Applications

Application AreaPotential UsesCurrent Research Focus
PharmacologyAnxiolytic, antidepressant, analgesicEfficacy in rodent models
NeuropharmacologyInteraction with dopamine and serotonin receptorsBehavioral studies
Synthetic ChemistryIntermediate for drug synthesisDevelopment of related pharmacophores

Mechanism of Action

The mechanism of action of ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride involves its interaction with specific molecular targets. It may act on:

    Receptors: Binding to and modulating the activity of certain receptors in the nervous system.

    Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.

    Ion Channels: Modulating ion channel activity, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-chlorophenyl ethyl group distinguishes it from diphenylmethoxy (bulkier) or phenylbutenyl (unsaturated chain) substituents in analogs . Chlorophenyl groups are often associated with enhanced lipophilicity and receptor binding compared to non-halogenated analogs .

Biological Activity

The compound ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride, with CAS Number 1185304-63-5, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H25Cl2N2
  • Molecular Weight : 339.731 g/mol
  • IUPAC Name : {1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}-N-methylmethanamine dihydrochloride

Biological Activity Overview

Research indicates that compounds containing piperidine moieties often exhibit significant biological activities, including antibacterial , antidepressant , and analgesic properties. The presence of the 4-chlorophenyl group enhances these effects due to its electron-withdrawing nature, which can influence the interaction with biological targets.

Antibacterial Activity

A study on related piperidine derivatives demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The synthesized compounds showed IC50 values ranging from 1.13 to 6.28 µM against urease, indicating potential as urease inhibitors . This suggests that this compound may also possess similar antibacterial properties.

Acetylcholinesterase Inhibition

Piperidine derivatives are known for their acetylcholinesterase (AChE) inhibitory activity, which is relevant in treating neurodegenerative diseases such as Alzheimer's. The compound's structure suggests it may inhibit AChE effectively, similar to other piperidine-based compounds .

Study 1: Synthesis and Evaluation of Piperidine Derivatives

A comprehensive study synthesized various piperidine derivatives, including those with chlorophenyl substitutions. The results indicated that these compounds exhibited significant AChE inhibition and antibacterial properties, reinforcing the potential of this compound in therapeutic applications .

Study 2: Docking Studies

Molecular docking studies have been employed to elucidate the interaction between piperidine derivatives and target proteins. The results highlighted favorable binding interactions with key amino acids in enzyme active sites, supporting the hypothesis that these compounds can act as effective inhibitors .

Data Summary Table

Activity IC50 Value (µM) Reference
Urease Inhibition1.13 - 6.28
AChE InhibitionNot specified
Antibacterial ActivityModerate to Strong

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation risks during synthesis or handling .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if airborne particulates are generated .
  • Storage : Store in tightly sealed glass containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (e.g., strong oxidizers) .
  • Emergency Measures : Immediate skin/eye rinsing with water and medical consultation for persistent irritation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/MS : Quantify purity (>95% typical for research-grade compounds) and confirm molecular weight (e.g., expected [M+H]+ ion).
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the piperidine ring, chlorophenyl group, and methylamine substituents. Compare peaks to reference spectra of analogous piperidine derivatives .
  • Elemental Analysis : Confirm %C, %H, %N, and %Cl alignment with theoretical values (e.g., C: ~50%, Cl: ~24% for dihydrochloride salts) .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer :

  • Key Steps :

Piperidine Functionalization : Alkylation of piperidin-3-ylmethylamine with 2-(4-chlorophenyl)ethyl bromide.

Salt Formation : Reaction with HCl in ethanol to precipitate the dihydrochloride salt.

  • Optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1:1.2 amine:HCl) to maximize yield (>70%). Monitor by TLC (silica gel, chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with G protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • Assay Design :
  • Radioligand Binding : Use [³H]-labeled analogs to measure displacement in membranes expressing target GPCRs (e.g., serotonin or dopamine receptors).
  • Functional Assays : Monitor cAMP accumulation or calcium flux in HEK293 cells transfected with receptor plasmids.
  • Data Interpretation : Compare IC₅₀ values to known agonists/antagonists (e.g., CP99994 for neurokinin receptors) to infer mechanism .
  • Control Experiments : Include reference compounds (e.g., GR159897 for receptor specificity) and buffer-only blanks .

Q. What strategies can resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Troubleshooting Framework :

Assay Conditions : Validate pH (7.4 for physiological relevance), temperature (37°C), and solvent (DMSO ≤0.1% to avoid cytotoxicity) .

Metabolic Stability : Test compound integrity post-incubation (e.g., LC-MS after 24h in liver microsomes) to rule out degradation .

Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel effects .

Q. How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?

  • Methodological Answer :

  • Derivatization : Introduce prodrug moieties (e.g., acetylated amines) to enhance solubility or blood-brain barrier penetration.
  • Formulation : Prepare lyophilized powders in PBS (pH 5.5) for IV administration or nanoemulsions for oral delivery.
  • In Vivo Testing : Conduct PK studies in rodents (dose: 10 mg/kg), measuring plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride
Reactant of Route 2
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({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride

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